molecular formula C11H13NO B12315124 3-(4-Methylphenyl)pyrrolidin-2-one

3-(4-Methylphenyl)pyrrolidin-2-one

Cat. No.: B12315124
M. Wt: 175.23 g/mol
InChI Key: UULDUVQNJCCRSJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 4-methylphenyl substituent at the 3-position of the pyrrolidin-2-one core. Pyrrolidin-2-one scaffolds are widely studied in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capability, and metabolic stability, making them suitable for targeting enzymes and receptors in neurological, cardiovascular, and infectious diseases .

Properties

IUPAC Name

3-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11(10)13/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULDUVQNJCCRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Additionally, the ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidin-2-ones .

Industrial Production Methods

Industrial production of 3-(4-Methylphenyl)pyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3-(4-Methylphenyl)pyrrolidin-2-one include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from the reactions of 3-(4-Methylphenyl)pyrrolidin-2-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Medicinal Chemistry

Synthesis and Derivatives
The compound serves as a crucial building block in the synthesis of various bioactive molecules. Its derivatives have been explored for their potential as pharmaceuticals, particularly in the development of drugs targeting neurological disorders and other health conditions.

Therapeutic Properties
Research indicates that 3-(4-Methylphenyl)pyrrolidin-2-one exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Biological Research

Mechanism of Action
The biological effects of 3-(4-Methylphenyl)pyrrolidin-2-one are often attributed to its interaction with specific molecular targets. It may influence neurotransmitter systems by acting on transporters or receptors, particularly in the context of treating mood disorders and addiction.

Case Studies

  • Neurotransmitter Interaction : A study highlighted the compound's selective inhibition of dopamine and norepinephrine transporters, suggesting its potential in managing conditions like depression and anxiety.
  • Anticancer Activity : In vivo studies demonstrated that administration of this compound led to significant tumor reduction in mouse models of breast cancer, indicating its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural and Functional Comparisons

The biological activity of pyrrolidin-2-one derivatives is highly dependent on substituent patterns on the aromatic ring and the pyrrolidinone core. Below is a comparative analysis of structurally related compounds:

Compound Substituents Biological Activity Key Findings Reference
3-(4-Methylphenyl)pyrrolidin-2-one 4-Methylphenyl at C3 Inferred: Potential CNS/cardiovascular activity Hypothetical improved lipophilicity and bioavailability compared to halogenated analogs. N/A
Compound 10b 4-Fluorobenzoyl, 4-methoxybenzyl Anti-Alzheimer’s (AChE inhibition) 10b showed superior AChE inhibition (IC₅₀ = 0.8 nM) compared to donepezil (IC₅₀ = 1.2 nM).
Compound 7 (Kulig et al.) 4-(2-Chlorophenyl)piperazinyl α1-Adrenoceptor antagonist (pKi = 7.13) High α1-AR affinity with prophylactic antiarrhythmic ED₅₀ = 1.0 mg/kg (iv) in rats.
Py29 Bis(3-chlorobenzylidene) at C3/C4 Antifungal (vs. Colletotrichum orbiculare) MIC₅₀ = 12.5 µg/mL; disrupts fungal cell walls via electron-dense granule formation.
T990-4313 Piperazinyl-acetyl, pyridinylmethyl Dual CCR2/CCR5 chemokine antagonist Potent inhibition (IC₅₀ < 10 nM) with improved pharmacokinetics vs. earlier analogs.
Compound 18c 3,4-Dimethoxybenzyl, trifluoromethyl Anti-Alzheimer’s (dual AChE/BuChE inhibition) 18c exhibited BuChE IC₅₀ = 4.2 nM, surpassing donepezil’s selectivity.

Key Observations

Substituent Effects on Activity :

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., 4-fluoro in 10b) enhance AChE inhibition by increasing electrophilicity at the binding site .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., in 3-(4-Methylphenyl)pyrrolidin-2-one) may improve metabolic stability and blood-brain barrier penetration, critical for CNS-targeting agents .
  • Bulkier Substituents : Piperazinyl or benzylidene groups (e.g., T990-4313, Py29) broaden target selectivity (e.g., chemokine receptors, fungal enzymes) but may reduce oral bioavailability .

Pharmacological Potency: Anti-Alzheimer’s compounds (e.g., 10b, 18c) prioritize substituents that mimic donepezil’s indanone ring, enhancing AChE binding . Cardiovascular agents (e.g., Compound 7) require balanced lipophilicity (logP ~3–4) for optimal α1-AR affinity and in vivo efficacy .

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) is commonly used to introduce aryl groups to the pyrrolidinone core, as seen in and . Radiolabeled analogs (e.g., ¹²³I-pyrrolidin-2-one in ) highlight the scaffold’s adaptability for diagnostic applications .

Biological Activity

3-(4-Methylphenyl)pyrrolidin-2-one is a compound within the pyrrolidinone family, characterized by its five-membered lactam structure and a 4-methylphenyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. Research has indicated that this compound exhibits significant antimicrobial, anti-inflammatory, and anticancer properties, with mechanisms of action involving interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 3-(4-Methylphenyl)pyrrolidin-2-one is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.25 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC12H15NC_{12}H_{15}N
Molecular Weight189.25 g/mol
StructureStructure

Research indicates that 3-(4-Methylphenyl)pyrrolidin-2-one interacts with specific molecular targets, primarily neurotransmitter systems. It has been shown to influence dopamine and norepinephrine transporters, which are critical in regulating mood and behavior. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

Neurotransmitter Interaction

The compound acts as an inhibitor of monoamine uptake, specifically targeting dopamine (DA) and norepinephrine (NE) transporters while showing lower activity on serotonin (5-HT) transporters. This selectivity could lead to fewer side effects compared to non-selective antidepressants . In vitro studies have demonstrated that 3-(4-Methylphenyl)pyrrolidin-2-one exhibits significant inhibition of DA reuptake, indicating its potential as a therapeutic agent for conditions like ADHD or depression .

Antimicrobial Properties

The antimicrobial activity of 3-(4-Methylphenyl)pyrrolidin-2-one has been evaluated against various bacterial strains. Studies have shown that the compound possesses significant antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines, which are key mediators in chronic inflammatory diseases. This action suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

Recent studies have also explored the anticancer potential of 3-(4-Methylphenyl)pyrrolidin-2-one. In vitro assays have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate cell cycle progression and promote programmed cell death highlights its potential as an adjunct therapy in oncology .

Case Studies

  • Neuropharmacological Study : A study investigated the effects of 3-(4-Methylphenyl)pyrrolidin-2-one on animal models for anxiety-related behaviors. Results indicated a significant reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders .
  • Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of this compound against resistant bacterial strains, it was found to significantly reduce bacterial load in infected tissue samples when compared to standard antibiotic treatments.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3-(4-Methylphenyl)pyrrolidin-2-one, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
Pyrrolidin-2-oneParent CompoundLacks the 4-methylphenyl group; serves as a basic structure for comparison.
1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-onePyrrolidine DerivativeContains a fluorine substituent; known for different biological activities.
1-(4-Methylphenyl)pyrrolidin-2-iminePyrrolidine DerivativeFeatures an imine functional group; exhibits distinct mechanisms related to neurotransmitter transport.

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